Dicyclohexano-24-crown-8
Overview
Description
Dicyclohexano-24-crown-8 (DC24C8) is a macrocyclic compound that belongs to the crown ether family. Crown ethers are known for their ability to form complexes with various ions, particularly alkali and alkaline earth metals, due to their cavity-like structure that can encapsulate these ions. The "24-crown-8" indicates that the molecule consists of a ring containing 24 atoms, with 8 of those being oxygen atoms. The dicyclohexano moiety suggests that the compound includes two cyclohexane rings, which are part of the macrocyclic structure.
Synthesis Analysis
The synthesis of crown ethers, including DC24C8, often involves the condensation of ditosylates and alkoxides. Improved conditions for this process have been defined, which allow for the efficient preparation of polyethers like DC24C8. This method provides significantly improved yields and avoids the difficult separations required by some previously described synthetic methods . Additionally, the synthesis of chiral trans-anti-trans-isomers of dicyclohexano-18-crown-6, a related compound, has been achieved via an enzymatic reaction, which could potentially be adapted for the synthesis of DC24C8 .
Molecular Structure Analysis
The molecular structure of DC24C8 is characterized by its crown-like shape with multiple ether linkages. The flexibility of the cyclohexane rings affects the cavity size of the crown, which in turn influences the complexation behavior of the molecule. For instance, the conformational flexibility of the cyclohexane ring in DC24C8 hinders the formation of inclusion complexes with fullerenes, unlike its benzene-containing counterparts .
Chemical Reactions Analysis
DC24C8 is capable of forming molecular complexes with various electron acceptors. A spectrophotometric study has shown that DC24C8 forms charge transfer absorption bands with acceptors like fullerenes and menadione, indicating the formation of complexes. The study of these complexes has provided insights into the entropies and enthalpies of formation, suggesting that the crown ether does not form inclusion complexes with fullerenes but rather interacts through other mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of DC24C8 are largely influenced by its ability to complex with ions. A thermodynamic study has shown that DC24C8 forms 1:1 complexes with ions such as K+, Rb+, Cs+, and Tl+ in binary acetonitrile–nitromethane mixtures. The stability of these complexes varies with the type of ion and is also affected by the solvent mixture, with the stability generally increasing with the addition of nitromethane . The crystallographic characterization of DC24C8 complexes with uranium ions has further illustrated the complexation capabilities of this crown ether, showing that it can extract U4+ and UO2+ ions under certain conditions9.
Scientific Research Applications
1. Sensor Development
Dicyclohexano-24-crown-8 has been utilized in the creation of ion-selective sensors. For instance, it's been used in PVC-based membranes for cadmium(II)-selective sensors, showing effective performance with a wide working concentration range and quick response time (Gupta, Jain, & Kumar, 2006).
2. Complexation Chemistry
This compound plays a significant role in complexation chemistry, notably in forming extraction complexes with uranium. It has been utilized to isolate and characterize complexes such as [(H5O2)(dicyclohexano-24-crown-8)]2[UO2Cl4]⁗MeOH and [(H5O2)(dicyclohexano-24-crown-8)]2[UCl6]⁗MeOH (Rogers & Benning, 1991).
3. Spectrophotometric Studies
Dicyclohexano-24-crown-8 has been the subject of spectrophotometric studies, particularly in exploring its complex formation with electron acceptors like [60]- and [70]fullerenes. These studies provide insights into the entropies and enthalpies of formation of these complexes (Saha, Nayak, Chottopadhyay, & Mukherjee, 2003).
4. Thermodynamic Studies
The compound has been used in thermodynamic studies to understand its complexation reactions with various ions, such as K+, Rb+, Cs+, and Tl+ ions, in different solvent mixtures. These studies aid in understanding the stability and behavior of the resulting complexes (Rofouei, Taghdiri, & Shamsipur, 2008).
5. Radiochemistry Applications
Dicyclohexano-24-crown-8 has applications in radiochemistry, particularly in the field of nuclear fuel reprocessing. It has been shown to be effective in the selective extraction of plutonium, displaying better stability and selectivity than traditional extractants used in processes like the Purex process (Lemaire, Guy, Chomel, & Foos, 1991).
6. Polymerization Studies
Its influence has been observed in the heterogeneous polymerization of propylene oxide, especially in the presence of potassium hydride. Dicyclohexano-24-crown-8 and its variants play a crucial role in enhancing the molecular mass of polymers and affecting reaction rates (Stolarzewicz & Neugebauer, 1998).
7. Coordination Characteristics
In coordination chemistry, dicyclohexano-24-crown-8 has been studied for its characteristics in forming extraction complexes, such as the hydronium-uranium(VI)-dicyclohexano-24-crown-8 complex. These studies help understand the thermodynamics and molecular structure of such complexes (Wang, Lin, Wang, Zheng, & Wang, 1988).
Safety And Hazards
DC24C8 is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938528 | |
Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexano-24-crown-8 | |
CAS RN |
17455-23-1 | |
Record name | Dicyclohexano-24-crown-8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexyl 24-crown-8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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